

A Technical Guide to the Spectral Analysis of Tetrahydropyran-2-methanol

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Compound of Interest		
Compound Name:	Tetrahydropyran-2-methanol	
Cat. No.:	B090372	Get Quote

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of **Tetrahydropyran-2-methanol**. This document provides a detailed summary of quantitative spectral data, experimental protocols, and visual aids to facilitate a thorough understanding of the molecule's structural characterization.

Spectroscopic Data of Tetrahydropyran-2-methanol

The following sections present the ¹H NMR, ¹³C NMR, and IR spectral data for **Tetrahydropyran-2-methanol** (CAS No: 100-72-1), a valuable heterocyclic organic compound. The data is compiled from various reputable sources and presented in a clear, tabular format for ease of comparison and interpretation.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H NMR spectrum of **Tetrahydropyran-2-methanol** provides detailed information about the chemical environment of each proton in the molecule.

Table 1: ¹H NMR Chemical Shift Data for **Tetrahydropyran-2-methanol**



Assignment	Chemical Shift (ppm) @ 399.65 MHz in CDCl ₃ [1]
Α	4.006
В	3.53
С	3.51
D	3.46
E	3.42
F	3.21
G	1.851
J	1.60 to 1.48
K	1.320

Note: The assignments A-K correspond to the different protons in the molecule. The provided data also indicates a coupling constant of J(B,C) = -11.5 Hz and J(B,E) = 3.8 Hz.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in **Tetrahydropyran-2-methanol** gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: 13C NMR Chemical Shift Data for Tetrahydropyran-2-methanol



Carbon Atom	Chemical Shift (δ, ppm)	
C2	Data not explicitly found in search results	
C3	Data not explicitly found in search results	
C4	Data not explicitly found in search results	
C5	Data not explicitly found in search results	
C6	Data not explicitly found in search results	
-CH₂OH	Data not explicitly found in search results	

Note: While search results confirm the existence of ¹³C NMR data for **Tetrahydropyran-2methanol**, specific chemical shift values were not readily available in the provided snippets.[2]

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Tetrahydropyran-2-methanol** reveals characteristic absorption bands corresponding to its alcohol and ether functionalities.

Table 3: Key IR Absorption Bands for Tetrahydropyran-2-methanol

Wavenumber (cm ⁻¹)	Functional Group	Description
2600-3800	O-H stretch	Broad band indicative of the alcohol hydroxyl group.[3]
2600-3800	C-H stretch	Signals corresponding to the stretching vibrations of C-H bonds.[3]

Note: The provided data primarily focuses on the O-H and C-H stretching regions from gasphase IR spectroscopy.[3] Additional data from techniques like ATR-IR and FTIR is available but specific peak values were not detailed in the snippets.[4]



Experimental Protocols

The following sections outline generalized experimental methodologies for acquiring NMR and IR spectra of organic compounds like **Tetrahydropyran-2-methanol**. These protocols are based on standard laboratory practices and information gathered from various sources.

NMR Spectroscopy Protocol

A general procedure for obtaining a high-resolution NMR spectrum is as follows:

- Sample Preparation:
 - Dissolve approximately 5-20 mg of Tetrahydropyran-2-methanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[5]
 - Transfer the solution to a clean, dry 5 mm NMR tube.[5]
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[5]
 - Shim the magnetic field to achieve homogeneity and improve spectral resolution.
- Data Acquisition:
 - For ¹H NMR, a typical experiment involves a 90° pulse and acquisition of the free induction decay (FID).
 - For ¹³C NMR, a standard single-pulse experiment with proton decoupling is commonly used.[5] Due to the low natural abundance of ¹³C, a greater number of scans is required to achieve a good signal-to-noise ratio.[5]



Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorption mode.
- Apply a baseline correction to obtain a flat baseline.
- Reference the spectrum to the internal standard (TMS) or the residual solvent peak.[5]
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol

A common method for obtaining the IR spectrum of a liquid sample is Attenuated Total Reflectance (ATR) IR spectroscopy:

- · Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).[4]
 - Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of liquid Tetrahydropyran-2-methanol directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum of the sample.
- Data Processing:
 - The spectrometer software will automatically subtract the background spectrum from the sample spectrum.



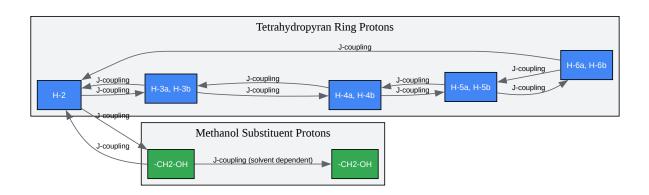
- The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Visualization

Visual representations are crucial for understanding the relationships within the spectral data and the experimental workflow. The following diagrams are generated using the DOT language.

¹H NMR Connectivity Diagram

This diagram illustrates the key proton environments in **Tetrahydropyran-2-methanol** and their expected splitting patterns based on neighboring protons.



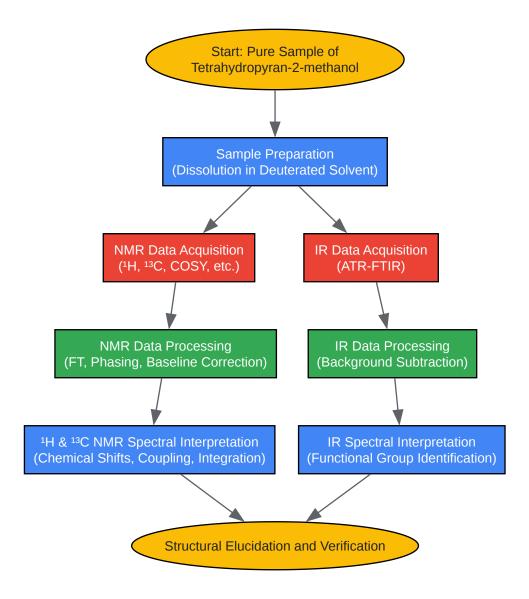
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Caption: ¹H NMR scalar coupling network in **Tetrahydropyran-2-methanol**.

Spectral Analysis Workflow

This diagram outlines the logical progression from sample preparation to final structural elucidation using spectroscopic methods.





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Caption: General workflow for spectroscopic analysis of an organic compound.

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References

1. TETRAHYDROPYRAN-2-METHANOL(100-72-1) 1H NMR [m.chemicalbook.com]



- 2. TETRAHYDROPYRAN-2-METHANOL(100-72-1) 13C NMR spectrum [chemicalbook.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Tetrahydropyran-2-methanol | C6H12O2 | CID 7524 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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